molecular formula C7H8ClN B1345671 3-chloro-N-methylaniline CAS No. 7006-52-2

3-chloro-N-methylaniline

Cat. No. B1345671
CAS RN: 7006-52-2
M. Wt: 141.6 g/mol
InChI Key: WFGYSQDPURFIFL-UHFFFAOYSA-N
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Description

3-chloro-N-methylaniline, also known as N-Methyl-3-chloroaniline, is a secondary amine . It has a molecular formula of C7H8ClN and a molecular weight of 141.60 . It can undergo C3 borylation in the presence of an iridium catalyst .


Synthesis Analysis

3-chloro-N-methylaniline can be synthesized through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . Another synthetic method involves dissolving ammonium polysulfide in ethyl alcohol, adding dimethylformamide, uniformly stirring, then adding 2-chloro-6-nitrotoluene and ammonium sulfate, stirring and reacting for 12-20 hours at the temperature of 110-140 DEG C .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-methylaniline consists of a benzene ring with a chlorine atom and a methylamine group attached to it .


Chemical Reactions Analysis

3-chloro-N-methylaniline, being a secondary amine, can undergo C3 borylation in the presence of an iridium catalyst . The molecule can also undergo dissociation dynamics, which are influenced by the number and position of methyl substituents on both the aromatic ring and amine functional group .


Physical And Chemical Properties Analysis

3-chloro-N-methylaniline has a boiling point of 243-244°C and a density of 1.156 g/mL at 25°C . It has a refractive index of 1.5840 .

Scientific Research Applications

Chemical Synthesis

“3-chloro-N-methylaniline” is a secondary amine that is often used as a starting material in various chemical syntheses . For instance, it can be used to prepare compounds such as:

Borylation Reactions

“3-chloro-N-methylaniline” can undergo C3 borylation in the presence of an iridium catalyst . This reaction is significant in the field of organometallic chemistry and can be used to create organoboron compounds, which have applications in pharmaceuticals, agrochemicals, and organic materials.

TGR5 Agonists

Although not directly related to “3-chloro-N-methylaniline”, its structural analog “4-Chloro-N-methylaniline” has been used in the synthesis of a series of 3-aryl-4-isoxazolecarboxamides . These compounds were identified as novel, potent agonists of the human TGR5 G-protein-coupled receptor . This suggests potential applications of “3-chloro-N-methylaniline” in medicinal chemistry and drug discovery.

Safety and Hazards

3-chloro-N-methylaniline is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

3-chloro-N-methylaniline may be used as a starting material in the preparation of various compounds . Its effective methylation with methanol, catalyzed by cyclometalated ruthenium complexes, represents a promising direction for future research .

properties

IUPAC Name

3-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYSQDPURFIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220342
Record name Benzenamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7006-52-2
Record name Benzenamine, 3-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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